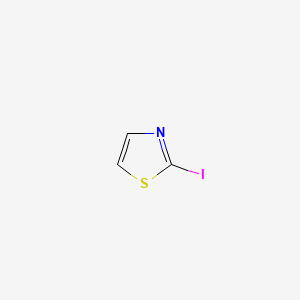

2-Iodothiazole

Description

Historical Context and Discovery

The historical development of this compound chemistry traces back to the mid-twentieth century, with seminal contributions from researchers investigating halogenated thiazole derivatives. Early work by Travagli in 1948 established fundamental synthetic methodologies for preparing this compound from 2-aminothiazole precursors, laying the groundwork for subsequent investigations into the compound's chemical behavior. This pioneering research demonstrated the feasibility of introducing iodine substituents into the thiazole ring system through diazotization reactions, providing the first reliable synthetic route to the target compound. The methodology developed during this period involved the treatment of 2-aminothiazole with sodium nitrite and hydroiodic acid under carefully controlled conditions, yielding this compound with satisfactory purity and yield for further chemical investigations.

Subsequent decades witnessed significant expansion in the understanding of this compound chemistry, with notable contributions from researchers exploring its photochemical and thermal reactivity. The 1972 work by researchers investigating homolytic aromatic substitution reactions provided crucial insights into the radical chemistry of this compound, demonstrating its utility as a precursor for generating thiazol-2-yl radicals through photolysis. These studies revealed that this compound undergoes efficient carbon-iodine bond cleavage upon ultraviolet irradiation, generating reactive radical species that participate in aromatic substitution reactions with various aromatic substrates. The research established reaction conditions and mechanisms that continue to influence contemporary applications of the compound in synthetic chemistry.

The evolution of cross-coupling chemistry in the late twentieth and early twenty-first centuries marked another significant milestone in this compound research. The development of palladium-catalyzed coupling reactions, particularly Sonogashira, Suzuki, and Negishi methodologies, opened new avenues for utilizing this compound as a coupling partner in the construction of complex molecular architectures. These advances demonstrated that the carbon-iodine bond in this compound exhibits optimal reactivity for oxidative addition to palladium catalysts, enabling efficient cross-coupling reactions under mild conditions. The successful application of these methodologies in the total synthesis of natural products and pharmaceutical targets has established this compound as an essential building block in modern synthetic chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its role as a simple halogenated derivative, encompassing its function as a versatile synthetic building block and its contributions to our understanding of heterocyclic reactivity patterns. The compound serves as an archetypal example of how halogen substitution can dramatically alter the chemical behavior of heterocyclic systems, providing enhanced reactivity while maintaining the fundamental aromatic character of the parent thiazole ring. Research investigations have demonstrated that the presence of the iodine substituent activates the thiazole ring toward various nucleophilic and electrophilic transformations, enabling synthetic sequences that would be challenging or impossible with unsubstituted thiazole derivatives. This reactivity enhancement has made this compound a preferred starting material for the synthesis of complex thiazole-containing natural products and pharmaceuticals.

The compound's utility in cross-coupling chemistry represents one of its most significant contributions to heterocyclic synthesis methodology. Studies have shown that this compound participates efficiently in palladium-catalyzed cross-coupling reactions, including Sonogashira couplings with terminal alkynes, Suzuki couplings with organoborane reagents, and Negishi couplings with organozinc compounds. These reactions proceed under relatively mild conditions and provide access to diverse thiazole derivatives that would be difficult to obtain through alternative synthetic routes. The success of these transformations has been attributed to the optimal balance between the electron-deficient nature of the thiazole ring and the reactivity of the carbon-iodine bond, creating conditions favorable for oxidative addition to palladium catalysts while minimizing competing side reactions.

Recent advances in this compound chemistry have expanded its applications to include base-catalyzed halogen transfer reactions and novel C-H functionalization methodologies. Research has demonstrated that this compound can serve as a halogen donor in reactions with other heterocyclic substrates, enabling the selective introduction of iodine substituents into target molecules through intermolecular halogen transfer processes. These studies have revealed new mechanistic pathways for heterocyclic functionalization and have opened opportunities for developing more efficient synthetic methodologies. The compound's role in these transformations highlights its continued relevance in contemporary heterocyclic chemistry research and its potential for future synthetic applications.

Propriétés

IUPAC Name |

2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQSRTGFMKWNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446447 | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-54-6 | |

| Record name | 2-Iodothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Halogenation of 2-Aminothiazole Derivatives

One of the most common and well-documented methods for preparing 2-iodothiazole derivatives involves regioselective halogenation of 2-aminothiazoles. This method typically proceeds as follows:

- Starting from 2-aminothiazole or its substituted analogs, halogenation is achieved using copper(I) iodide (CuI) or copper(I) halides in the presence of n-butyl nitrite as a nitrosating agent.

- The reaction proceeds under mild conditions, often at room temperature, leading to selective substitution at the 2-position.

- Yields for iodination are generally higher than for chlorination or bromination, often exceeding 50% and sometimes reaching up to 90%.

- The halogenation reaction is regioselective, favoring substitution at the 2-position of the thiazole ring.

- This method allows the preparation of a series of this compound derivatives with various substituents on the ring system.

| Reaction Parameter | Details |

|---|---|

| Halogenating agent | CuI with n-butyl nitrite |

| Temperature | Room temperature |

| Typical yields | 50–90% (iodination) |

| Selectivity | Regioselective for 2-position |

This approach was detailed in a study reporting the synthesis of this compound derivatives via halogenation of 2-aminothiazoles, highlighting the efficiency of iodination over chlorination and bromination.

Cyclization of Halogenated Precursors (Hantzsch-Type Synthesis)

Another preparative method involves the cyclization of α-haloketones with thiourea or thionicotinamide derivatives to construct the thiazole ring bearing an iodine substituent at the 2-position.

- The classical Hantzsch reaction involves the condensation of α-haloketones with thiourea to form thiazole rings.

- When halogenated α-ketones or α-haloketones are used, the resulting thiazole ring can be substituted with iodine at the 2-position.

- This method often requires refluxing in ethanol or other suitable solvents for extended periods (e.g., 24 hours).

- The crude product is isolated by filtration, washing, and recrystallization.

- Ethyl this compound-4-carboxylate was synthesized by refluxing 2-chloroethylacetoacetate with thiourea in ethanol to form an intermediate thiazole, followed by diazotization and iodination using sodium nitrite and potassium iodide at low temperature (below 0°C), then stirred at room temperature for 24 hours.

- The product was isolated by extraction and purification, yielding 72% of ethyl this compound derivative with characteristic melting points and spectral data confirming structure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | α-Haloketone + Thiourea, reflux in EtOH, 24 h | Formation of 2-amino thiazole intermediate |

| Diazotization/Iodination | NaNO2, KI, aqueous, <0°C to RT, 24 h | Introduction of iodine at 2-position |

| Yield | 72% | Ethyl this compound-4-carboxylate |

This method is notable for its straightforward approach and relatively high yields, making it suitable for laboratory-scale synthesis.

Direct Iodination Using Iodine and Oxidizing Agents

Direct iodination of thiazole derivatives can also be achieved by employing iodine in the presence of oxidizing agents under controlled conditions.

- Iodine acts as the iodine source, while oxidizing agents such as hydrogen peroxide or potassium iodate facilitate the electrophilic substitution.

- The reaction is usually conducted in solvents like methanol or ethanol, sometimes with added base (e.g., potassium carbonate).

- This approach is often used in the synthesis of isothiazoles and related heterocycles but can be adapted for thiazoles.

- Oxidative cyclization methods involving iodine and oxidants have been used to form thiazole rings with iodine substituents, showing yields ranging from 30% to over 90% depending on conditions and substrates.

- Hydrogen peroxide has also been used as a green oxidant alternative to iodine in some cases, offering milder reaction conditions.

| Oxidant | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|

| Iodine + K2CO3 | Diethyl ether | Reflux or RT | 30–93% | Classic oxidative cyclization |

| 30% H2O2 in MeOH | Methanol | RT | 64–90% | Green oxidant alternative |

This method allows for the formation of this compound derivatives via oxidative cyclization, expanding the toolbox for synthetic chemists.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of 2-aminothiazoles | 2-Aminothiazole derivatives | CuI + n-butyl nitrite | RT, mild | 50–90 | Regioselective iodination |

| Hantzsch-type cyclization + iodination | α-Haloketone + Thiourea | NaNO2 + KI | Reflux EtOH, then 0°C to RT | ~72 | Two-step process, good yields |

| Direct oxidative iodination | Thiazole derivatives | I2 + oxidants (H2O2, K2CO3) | RT to reflux | 30–93 | Oxidative cyclization |

Analyse Des Réactions Chimiques

Types of Reactions

2-Iodothiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form carbon-carbon bonds with aryl or alkyl groups.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate or cesium carbonate, are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminothiazole derivative, while cross-coupling with an aryl boronic acid produces an arylthiazole .

Applications De Recherche Scientifique

Applications in Organic Synthesis

One of the primary applications of 2-Iodothiazole is as a building block in organic synthesis. Its ability to undergo substitution reactions enables the formation of complex molecules. Notable uses include:

- Synthesis of Pharmaceuticals : this compound serves as a scaffold for developing new therapeutic agents. Research indicates potential applications in creating drugs targeting bacterial infections and cancer treatment.

- Agrochemicals : The compound is utilized in synthesizing herbicides and pesticides, capitalizing on its reactivity to form biologically active derivatives.

Medicinal Chemistry

The unique reactivity and biological activity of this compound have made it a focal point in medicinal chemistry:

- Antimicrobial Activity : Studies show that this compound can inhibit bacterial enzymes crucial for cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This inhibition suggests its potential as an antibacterial agent.

- Anticancer Research : Research has indicated that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines (e.g., HCT-116 and HepG2). Modifications to the thiazole structure could enhance these effects through mechanisms like apoptosis induction .

- Antiviral Properties : Some studies have explored its potential against viral infections, although further research is needed to substantiate these claims.

Material Science

In material science, this compound has applications due to its electronic properties:

- Development of Functional Materials : The compound can be used to create materials with unique electronic characteristics, which are useful in organic electronics and photonics.

- Polymer Chemistry : It serves as a precursor for synthesizing polymers with specific functionalities, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results demonstrated significant inhibition against resistant bacterial strains, with IC50 values ranging from 10.03 to 54.58 µg/mL. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that modifications to the structure of this compound could enhance cytotoxic activity. One study found that certain derivatives induced apoptosis through pathways involving the Bcl-2 family proteins, suggesting a mechanism for potential cancer therapies.

Mécanisme D'action

The mechanism of action of 2-iodothiazole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, certain this compound derivatives have been shown to inhibit specific enzymes involved in microbial growth, leading to their antimicrobial activity .

Comparaison Avec Des Composés Similaires

2-Iodothiazole can be compared with other halogenated thiazoles, such as 2-bromothiazole and 2-chlorothiazole. While all these compounds share the thiazole ring structure, the different halogen substituents impart unique reactivity and properties. For instance, this compound is often more reactive in cross-coupling reactions compared to its brominated and chlorinated counterparts due to the weaker carbon-iodine bond .

List of Similar Compounds

- 2-Bromothiazole

- 2-Chlorothiazole

- 2-Fluorothiazole

- 2-Iodobenzothiazole

Activité Biologique

2-Iodothiazole is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with an iodine atom at the second position. Its molecular formula is C_3H_2I_NS. The unique electronic properties imparted by the iodine atom enhance its reactivity, making it a valuable intermediate in organic synthesis. The synthesis of this compound typically involves halogenation of thiazole derivatives or direct iodination methods.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : It has been shown to inhibit bacterial enzymes essential for cell wall synthesis. Specifically, it binds to UDP-N-acetylmuramate/L-alanine ligase, demonstrating potential as an antibacterial agent.

- Anticancer Properties : Thiazole derivatives, including this compound, have been studied for their anticancer activities against various cell lines, including Hep-G2 (hepatocarcinoma) and MCF-7 (breast cancer). Compounds derived from this compound have shown promising results in inhibiting tumor growth .

- Antiviral Effects : Some derivatives exhibit antiviral activity, suggesting potential applications in treating viral infections.

Antimicrobial Studies

A study highlighted the effectiveness of this compound against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.117 to 1.0 μM. These results suggest that derivatives of this compound can serve as lead compounds for developing new antibiotics .

Anticancer Activity

A comprehensive review on thiazole derivatives reported that specific modifications to the thiazole ring significantly enhance anticancer activity. For instance, compounds with nitro and chloro substituents displayed IC50 values of 10.8 μM against SKNMC (neuroblastoma) cells . Another study demonstrated that this compound derivatives exhibited cytotoxic effects on leukemia cell lines, suggesting their potential as anticancer agents .

Case Studies

- Case Study on Integrated Approaches for Testing : This study utilized an integrated approach to assess the chronic toxicity and carcinogenicity of agrichemicals, including compounds similar to this compound. It emphasized the importance of using weight-of-evidence approaches in regulatory assessments .

- Antiproliferative Activity : Research evaluated the antiproliferative effects of various iodinated thiazoles on melanoma cells (A2058), demonstrating that some derivatives significantly inhibited cell growth at low concentrations .

Comparative Table of Biological Activities

Q & A

Q. What are the primary synthetic routes for 2-Iodothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation of thiazole derivatives. For example, iodination of 4-methylthiazole using iodine monochloride (ICl) in acetic acid under reflux yields 2-iodo-4-methylthiazole . Key variables include solvent polarity, temperature, and stoichiometric ratios. Optimizing these parameters can reduce byproducts like diiodinated species. Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow JIS Z 7253:2019 safety protocols:

- Inhalation : Move to fresh air; seek medical aid if respiratory distress persists.

- Skin/Eye Contact : Rinse with copious water for ≥15 minutes; remove contact lenses if present.

- Spill Management : Use inert absorbents (e.g., sand) and avoid aqueous rinses to prevent environmental contamination. Always use PPE (gloves, goggles, lab coats) and work in a fume hood .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- Spectroscopy : NMR (H, C) to confirm substitution patterns; IR to identify functional groups (e.g., C-I stretching at ~500 cm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas.

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S ratios to verify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize Assays : Use consistent protocols (e.g., MIC for antimicrobial studies) and controls.

- Meta-Analysis : Cross-reference data from PubMed, Reaxys, and patents to identify trends .

- Computational Validation : Apply docking studies to verify binding affinities (e.g., using AutoDock Vina) against target proteins .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) with ligands (XPhos) enhance Suzuki-Miyaura coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in Sonogashira couplings .

Q. How can computational modeling improve the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability.

- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity.

- Docking Validation : Compare predicted binding poses (e.g., in CYP450 enzymes) with crystallographic data .

Data Analysis & Reporting Guidelines

Q. What are best practices for presenting contradictory spectral data in publications?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR shifts, coupling constants) in supplementary materials.

- Error Analysis : Report RSD (%) for replicate experiments.

- Visual Aids : Use heatmaps or PCA to highlight clustering patterns in divergent datasets .

Q. How to design a robust literature review for this compound applications?

- Methodological Answer :

- Database Selection : Prioritize PubMed, Scopus, and Web of Science with keywords: "this compound AND (synthesis OR bioactivity)".

- Exclusion Criteria : Omit non-peer-reviewed sources (e.g., blogs, vendor websites).

- Citation Tracking : Use tools like CitationChaser to map seminal papers and recent citations .

Tables

Q. Table 1. Key Spectral Peaks for this compound Derivatives

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (C-I, cm) |

|---|---|---|---|

| 2-Iodo-4-methylthiazole | 2.35 (s, CH), 7.02 (s, H-5) | 18.5 (CH), 152.1 (C-2) | 505 |

| 2-Iodo-5-phenylthiazole | 7.45–7.52 (m, Ph), 7.89 (s, H-4) | 128.9–134.2 (Ph), 148.7 (C-2) | 498 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.